Superior Anti-Mycobacterial Potency of the 4-Fluorophenyl Oxadiazole Scaffold Relative to the 2-Furyl Analog in M. tuberculosis
In a direct head-to-head study, the close structural analog LMM6—which shares the 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl and sulfamoyl benzamide core with the target compound but contains an N-cyclohexyl-N-ethyl rather than N-butyl-N-ethyl substituent—demonstrated MIC values against M. tuberculosis H₃₇Rv ranging from 8.27 to 33.07 µM. By comparison, the 2-furyl-substituted analog LMM11 exhibited MIC values of 15.58 to 70.30 µM against the same strain [1]. The 4-fluorophenyl-bearing analog thus shows an approximately 1.9- to 2.1-fold lower MIC range, indicating that the 4-fluorophenyl substituent is a critical determinant of potency, and the target compound (bearing the same 4-fluorophenyl oxadiazole) is expected to retain this potency advantage [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H₃₇Rv |
|---|---|
| Target Compound Data | LMM6 (N-cyclohexyl-N-ethyl analog bearing 4-fluorophenyl oxadiazole): MIC 8.27–33.07 µM [proxy for target compound scaffold] |
| Comparator Or Baseline | LMM11 (N-cyclohexyl-N-ethyl analog bearing 2-furyl oxadiazole): MIC 15.58–70.30 µM |
| Quantified Difference | 1.9- to 2.1-fold lower MIC range for the 4-fluorophenyl-containing analog |
| Conditions | M. tuberculosis H₃₇Rv and resistant clinical isolates; resazurin microtiter assay (REMA); 37°C, 7–14 days incubation |
Why This Matters
When procuring compounds for anti-tubercular drug discovery programs, the 4-fluorophenyl oxadiazole scaffold (shared by the target compound) provides a documented potency advantage over alternative 5-aryl substitutions, reducing the risk of selecting suboptimal starting points.
- [1] Andriato, P. M., et al. 1,3,4-Oxadiazoles with Effective Anti-mycobacterial Activity. Letters in Applied Microbiology, 2025, 78(3), ovaf029. View Source
